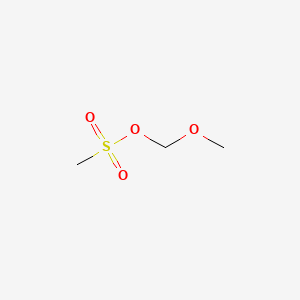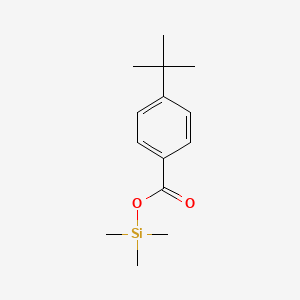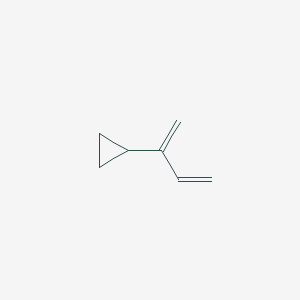
(Buta-1,3-dien-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Buta-1,3-dien-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₀. It consists of a cyclopropane ring substituted with a buta-1,3-dien-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Buta-1,3-dien-2-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of buta-1,3-diene using carbenes generated from diazo compounds or iodonium ylides . Another method includes the Michael-initiated ring closure strategy, where nucleophiles are added to electrophilic alkenes followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (Buta-1,3-dien-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as hydrogen gas with metal catalysts (e.g., palladium) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclopropane derivatives.
Substitution: Halogenated and other substituted cyclopropane compounds.
Applications De Recherche Scientifique
(Buta-1,3-dien-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Buta-1,3-dien-2-yl)cyclopropane involves its interaction with various molecular targets. The compound’s reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the buta-1,3-dien-2-yl group. These interactions can lead to ring-opening reactions, rearrangements, and other transformations that are crucial for its applications .
Comparaison Avec Des Composés Similaires
Cyclopropane: A simple three-membered ring compound without additional substituents.
Buta-1,3-diene: A linear diene without the cyclopropane ring.
Cyclopropylmethyl: A cyclopropane ring with a methyl substituent.
Uniqueness: (Buta-1,3-dien-2-yl)cyclopropane is unique due to the combination of the strained cyclopropane ring and the conjugated diene system. This structural feature imparts distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
24297-05-0 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
buta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C7H10/c1-3-6(2)7-4-5-7/h3,7H,1-2,4-5H2 |
Clé InChI |
NRPVUCKZMDOCOS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



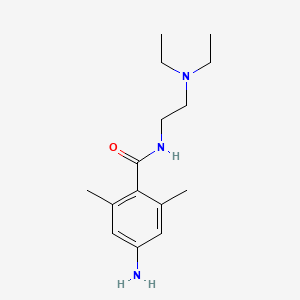

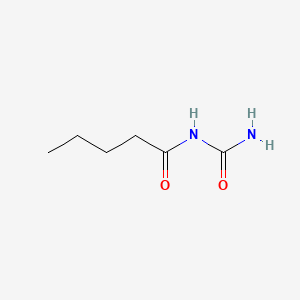

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
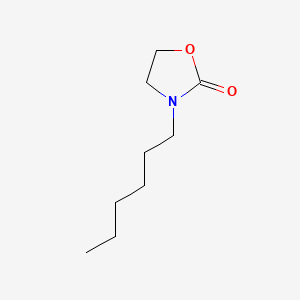
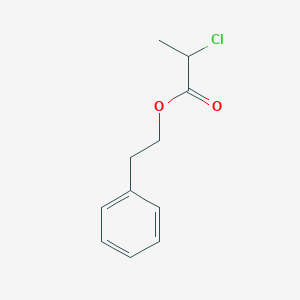
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
